2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide
Description
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, diethyl groups, and a sulfonyl group attached to a glycinamide backbone
Properties
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-22(6-2)21(24)16-23(15-18-10-8-7-9-11-18)28(25,26)19-12-13-20(27-4)17(3)14-19/h7-14H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXBOGQKPABLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.
Introduction of the Benzyl and Diethyl Groups: The glycinamide is then subjected to alkylation reactions to introduce the benzyl and diethyl groups. This can be achieved using benzyl chloride and diethyl sulfate under basic conditions.
Attachment of the Sulfonyl Group: The final step involves the sulfonylation of the glycinamide derivative using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and sulfonyl groups.
Reduction: Reduced forms of the glycinamide backbone.
Substitution: Substituted derivatives with new functional groups replacing the benzyl or sulfonyl groups.
Scientific Research Applications
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~1~,N~1~-diethylglycinamide: Lacks the sulfonyl group, resulting in different chemical properties.
N~2~-benzyl-N~1~,N~1~-diethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N,N-diethylacetamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
